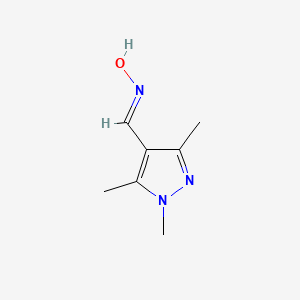

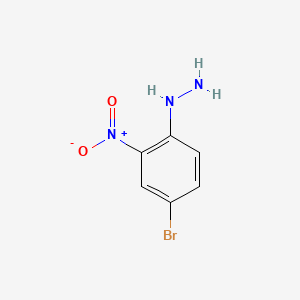

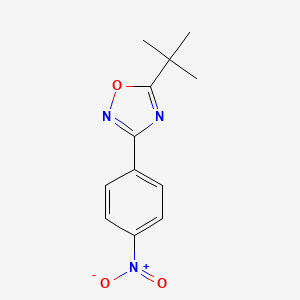

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse chemical properties and have been studied extensively in various chemical contexts .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve the reaction of 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes with different reagents. For instance, 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes have been reacted with 2,2'-oxydiethanethiol in the presence of chloro(trimethyl)silane as a dehydrating agent at room temperature to yield corresponding hydrochlorides, which can then be converted into free bases . This method demonstrates the versatility of pyrazole derivatives in undergoing nucleophilic addition reactions to form new compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related compound, was elucidated using this technique . Although not directly related to the compound , this study indicates that X-ray crystallography is a valuable tool for determining the structure of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 1-alkyl-1H-pyrazole-4-carbaldehyde oximes can react with acetic anhydride to yield corresponding nitriles, which is typical for anti isomers of aldoximes . This reaction is indicative of the reactivity of the oxime group in pyrazole derivatives and their potential to form other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the emission spectrum and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde vary in solvents of different polarities, indicating solvatochromic behavior . This suggests that the electronic properties of pyrazole derivatives can be sensitive to the solvent environment, which is an important consideration in their chemical analysis and applications.

Aplicaciones Científicas De Investigación

-

Pesticide Synthesis

- Field : Agricultural Chemistry

- Application : These compounds are used in the design and synthesis of new pesticides .

- Method : The compounds are synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) .

- Results : Preliminary bioassays showed that the target compounds possessed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora . Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL .

-

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Propiedades

IUPAC Name |

(NE)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXOWWYYKPERBT-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)